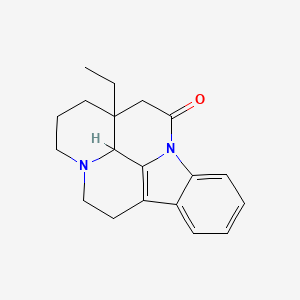

(-)-Eburnamonine

Description

Classification and Chemical Significance of (-)-Eburnamonine as a Monoterpenoid Indole (B1671886) Alkaloid

This compound is classified as a monoterpenoid indole alkaloid. nih.govresearchgate.netcuni.cz This classification stems from its biosynthetic origin, where it is derived from the amino acid tryptophan, which provides the indole core, and a monoterpene unit. wikipedia.org Monoterpenoid indole alkaloids are a vast and structurally diverse class of natural products, with over 4,100 known compounds. wikipedia.org They are predominantly found in plants belonging to the Apocynaceae, Rubiaceae, and Loganiaceae families. wikipedia.org

The chemical significance of this compound and its relatives lies in their complex molecular architecture and notable biological activities. nih.gov These compounds, including the closely related (+)-vincamine, are characterized by a pentacyclic skeleton. unimi.itnih.gov The intricate arrangement of rings and stereocenters has made them attractive targets for total synthesis, driving the development of novel synthetic methodologies. unimi.itnih.gov Furthermore, the biological properties of these alkaloids have spurred considerable interest in their potential as lead compounds in drug discovery. researchgate.net

Historical Context of this compound as a Research Target

The study of the eburnamine-vincamine group of alkaloids, to which this compound belongs, has been an active area of research for over six decades. researchgate.net The initial interest was largely fueled by the potent pharmacological activities observed for members of this family. nih.govresearchgate.net For instance, (+)-vincamine, another key member, was identified as a vasodilator. nih.govunimi.it

The period between 1985 and 2000 saw a surge in research focused on the total synthesis of vincamine (B1683053) and structurally related compounds like this compound. unimi.it This intense focus was driven by the desire to develop efficient synthetic routes to these complex molecules, enabling further investigation of their biological properties and the preparation of novel analogues. nih.govunimi.it The total synthesis of racemic eburnamonine (B1221668) was a significant milestone in this field. nih.gov More recent research has continued to explore new synthetic strategies, including enantioselective approaches to produce specific stereoisomers. researchgate.net

Structural Features and Stereochemical Complexity of the Eburnamine-Vincamine Alkaloid Family

The eburnamine-vincamine alkaloids are defined by a unique pentacyclic scaffold that incorporates an indolo[2,3-a]quinolizine (B11887597) moiety. acs.org A key structural characteristic is the presence of two adjacent stereogenic centers at the C20 and C21 positions, which typically results in a cis-fused D/E ring system. acs.orgacs.org

This stereochemical arrangement presents a significant challenge for synthetic chemists. researchgate.net The stereocontrolled construction of the C20 and C21 stereocenters, particularly achieving the correct relative and absolute stereochemistry, has been a central theme in the synthesis of these alkaloids. researchgate.netacs.org The family exhibits stereochemical diversity in nature, with different plant species producing different stereoisomers. acs.orgacs.org For example, while some members possess a cis-relationship between the hydrogen at C21 and the side chain at C20, others exhibit a trans-relationship, which can lead to different biological activities. researchgate.netacs.org The complexity is further increased in subgroups like the C18-oxo alkaloids, which feature varied oxygen functionalization patterns. acs.orgacs.org

Table 1: Key Characteristics of this compound

| Characteristic | Description |

|---|---|

| Chemical Formula | C₁₉H₂₂N₂O cymitquimica.com |

| Molar Mass | 294.4 g/mol scbt.com |

| Classification | Monoterpenoid Indole Alkaloid nih.govresearchgate.netcuni.cz |

| Core Structure | Pentacyclic skeleton with an indolo[2,3-a]quinolizine moiety acs.org |

| Key Stereochemistry | cis-fused D/E ring system due to stereocenters at C20 and C21 acs.orgacs.org |

| Natural Source | Found in various species of the Apocynaceae plant family nih.govcapes.gov.br |

Structure

3D Structure

Properties

IUPAC Name |

15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJAPUKIYAZSEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859889 | |

| Record name | 14,15-Dihydroeburnamenin-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-00-0 | |

| Record name | Eburnamenin-14(15H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Natural Occurrence and Isolation Methodologies of Eburnamonine

Botanical Sources and Distribution of (-)-Eburnamonine

This compound is a naturally occurring indole (B1671886) alkaloid found in various plant species. cymitquimica.com It belongs to the eburnamine-vincamine class of alkaloids and has been isolated from several genera within the Apocynaceae family. thieme-connect.comnih.govnih.gov Notable botanical sources include plants from the genera Catharanthus, Hunteria, Vinca (B1221190), and Kopsia. cuni.cz

The Madagascar periwinkle, Catharanthus roseus, is a well-known source of various indole alkaloids, including this compound. cymitquimica.comnih.govsci-hub.se This plant is also the origin of the potent anticancer agents vinblastine (B1199706) and vincristine. nih.govnih.gov

Species within the Hunteria genus, such as Hunteria zeylanica, have been reported to contain this compound alongside other related alkaloids like eburnamine (B1221595). researchgate.net Similarly, plants of the Vinca genus, including Vinca minor (lesser periwinkle), are significant natural sources of this compound. thieme-connect.comcuni.czsci-hub.se

The Kopsia genus is another rich source of diverse indole alkaloids. researchgate.net Studies on Malaysian Kopsia species, such as Kopsia terengganensis, have led to the isolation of this compound. uitm.edu.my Interestingly, research has revealed the existence of biosynthetic enantiodivergence in Kopsia species, where both enantiomers of eburnane alkaloids can be present. nih.gov

The following table summarizes the key botanical sources of this compound mentioned in the literature.

| Genus | Species Example | Family | Reference |

| Catharanthus | Catharanthus roseus | Apocynaceae | cymitquimica.comnih.govsci-hub.se |

| Hunteria | Hunteria zeylanica | Apocynaceae | researchgate.net |

| Vinca | Vinca minor | Apocynaceae | thieme-connect.comcuni.czsci-hub.se |

| Kopsia | Kopsia terengganensis | Apocynaceae | uitm.edu.my |

Advanced Extraction and Separation Techniques for Natural Product Isolation

The isolation of this compound from its natural plant sources involves a multi-step process of extraction and separation. researchgate.net The complexity of plant matrices, which contain a vast array of primary and secondary metabolites, necessitates the use of advanced and efficient methodologies to obtain the pure compound. acs.orghilarispublisher.commdpi.com

Extraction:

The initial step is the extraction of crude alkaloids from the plant material. mdpi.com This is typically achieved using solvent extraction methods. nih.gov The choice of solvent is critical and depends on the polarity of the target compounds. dergipark.org.tr For alkaloids like this compound, which are often present as salts, an acid-base extraction technique is commonly employed. researchgate.netresearchgate.net This involves:

Acidification: The plant material is treated with an acidic solution (e.g., tartaric acid, sulfuric acid) to convert the alkaloids into their salt forms, which are soluble in the aqueous phase. google.cominnspub.net

Basification: The acidic extract is then made alkaline (e.g., with ammonium (B1175870) hydroxide) to liberate the free alkaloid bases. google.com

Organic Solvent Extraction: The free bases are then extracted into a water-immiscible organic solvent such as chloroform, benzene, or dichloromethane. researchgate.netgoogle.com

Modern extraction techniques are also employed to improve efficiency and reduce solvent consumption. These include:

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. mdpi.comacs.org

Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process. nih.govresearchgate.netacs.org

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, such as CO2, as the extraction solvent, offering advantages in terms of selectivity and environmental friendliness. researchgate.net

Separation and Purification:

Following extraction, the crude alkaloid mixture undergoes separation and purification to isolate this compound. researchgate.net Chromatographic techniques are the cornerstone of this process. hilarispublisher.comjmchemsci.com

Column Chromatography (CC): A fundamental preparative technique where the crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel, alumina). hilarispublisher.com Different compounds are separated based on their affinity for the stationary phase and are eluted with a solvent or solvent gradient. google.com

High-Performance Liquid Chromatography (HPLC): A high-resolution technique widely used for both analytical and preparative separations of alkaloids. rjpharmacognosy.irnih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/water), is effective for separating eburnane alkaloids. nih.govsielc.com

Thin-Layer Chromatography (TLC): A rapid and cost-effective method used for monitoring the progress of separation and for preliminary analysis of fractions. hilarispublisher.comresearchgate.net

The following table provides an overview of the techniques used in the isolation of this compound.

| Technique | Principle | Application in Isolation |

| Acid-Base Extraction | Differential solubility of alkaloids in acidic and basic solutions. | Initial extraction of crude alkaloids from plant material. researchgate.netresearchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Cell wall disruption by acoustic cavitation enhances extraction. | Modern, efficient extraction of alkaloids. mdpi.comacs.org |

| Microwave-Assisted Extraction (MAE) | Rapid heating by microwaves accelerates extraction. | Advanced extraction method for natural products. researchgate.netacs.org |

| Column Chromatography (CC) | Separation based on differential adsorption to a stationary phase. | Primary purification of crude alkaloid extracts. hilarispublisher.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase. | Final purification and analysis of this compound. nih.govsielc.com |

Purity Assessment and Reference Standard Generation of Natural Isolates

Once a compound is isolated, its purity must be rigorously assessed. This is a critical step to ensure that any observed biological activity is attributable to the compound itself and not to potent impurities. nih.gov The generation of a well-characterized reference standard is also essential for quantitative analysis and quality control. sigmaaldrich.comnih.gov

Purity Assessment:

Several analytical methods are used to determine the purity of an isolated natural product like this compound. nih.gov The use of orthogonal methods (methods based on different principles) is recommended for a comprehensive purity evaluation. nih.govacs.org

Chromatographic Methods: HPLC is a primary tool for purity assessment. researchgate.netnih.gov A pure compound should ideally show a single, symmetrical peak under various chromatographic conditions. Diode-Array Detection (DAD) or UV-Vis detectors can provide spectral information to help confirm peak purity. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful technique for purity determination. nih.govacs.org It allows for the quantification of the main compound against a certified internal standard and can detect impurities, including residual solvents, without the need for a reference standard of the analyte itself. researchgate.netmdpi.com

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides molecular weight information and can help identify potential impurities. nih.govresearchgate.net

Other Techniques:

Differential Scanning Calorimetry (DSC): Can be used to determine the purity of crystalline solids by analyzing their melting behavior. researchgate.net

Reference Standard Generation:

A reference standard is a highly purified and well-characterized substance intended for use in specific tests. thieme-connect.com For natural products, these can be either pure chemical substances or standardized extracts. sigmaaldrich.comthieme-connect.com

The process of generating a reference standard for this compound involves:

Isolation and Purification: Obtaining the compound at the highest possible purity using the techniques described in section 2.2. hilarispublisher.com

Structural Elucidation: Confirming the identity and structure of the compound using a combination of spectroscopic methods such as NMR (1H, 13C, 2D-NMR), MS, Infrared (IR), and Ultraviolet (UV) spectroscopy. jmchemsci.com

Comprehensive Characterization: Thoroughly assessing the purity using multiple analytical techniques. The assigned purity value is often determined by a mass balance approach, accounting for chromatographic purity, water content, residual solvents, and inorganic impurities.

Certification: The reference standard is then certified, and a Certificate of Analysis is issued, detailing its identity, purity, and the methods used for characterization. restek.comoealabs.com These standards are crucial for the accurate quantification of the compound in various samples, including herbal medicines and research materials. sigmaaldrich.com

The following table summarizes the methods used for purity assessment and reference standard generation.

| Method | Purpose | Key Features |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Provides chromatographic purity, can detect non-volatile impurities. nih.gov |

| Quantitative NMR (qNMR) | Purity assessment and quantification | Absolute quantification without a specific reference standard, detects a wide range of impurities. nih.govacs.orgmdpi.com |

| Mass Spectrometry (MS) | Identification of impurities | Provides molecular weight information of the main compound and impurities. nih.gov |

| Structural Elucidation (NMR, MS, IR, UV) | Identity confirmation | Confirms the chemical structure of the isolated compound. jmchemsci.com |

| Certification | Establishing a reference standard | Provides a well-characterized material for quantitative analysis and quality control. restek.comoealabs.com |

Iii. Biosynthetic Pathways and Enzymology of Eburnamonine Alkaloids

Proposed Biosynthetic Routes to (-)-Eburnamonine

The biosynthesis of this compound is believed to follow the general pathway established for monoterpene indole (B1671886) alkaloids (MIAs), a large and diverse family of natural products. The journey begins with the condensation of tryptamine (B22526), derived from the amino acid tryptophan, and secologanin, a monoterpenoid, to form the universal MIA precursor, strictosidine (B192452). nih.govnih.gov This crucial reaction is catalyzed by the enzyme strictosidine synthase. nih.gov

From strictosidine, the pathway to eburnamine-type alkaloids is thought to diverge from that of other MIA scaffolds, such as the aspidosperma and iboga types. It has been proposed that the aspidosperma alkaloid vincadifformine (B1218849) serves as a key intermediate in the formation of the eburnamine (B1221595) skeleton. oup.com This hypothesis is supported by studies on various plant species, including Vinca (B1221190) minor, a known producer of eburnamine alkaloids. nih.govoup.com

A pivotal and long-hypothesized step in this proposed route is the oxidative rearrangement of an aspidosperma-type precursor to the eburnamine framework. nih.govnih.gov This transformation is believed to proceed through an epoxide intermediate, which then undergoes a skeletal rearrangement to yield the characteristic eburnamine-vincamine backbone. nih.govrsc.orgresearchgate.net The subsequent conversion of this backbone structure would then lead to this compound, likely through further enzymatic oxidation or reduction steps. While the complete sequence of intermediates and enzymes is still under investigation, this proposed pathway provides a logical and chemically plausible route to the formation of this compound in nature.

Identification and Characterization of Key Biosynthetic Enzymes

While the complete enzymatic cascade for this compound biosynthesis remains to be fully elucidated, a critical breakthrough has been the identification of a key enzyme family involved in the proposed rearrangement of the aspidosperma skeleton. Research has pointed to the involvement of cytochrome P450 monooxygenases (CYPs) in this crucial step. nih.govnih.gov

Specifically, studies on the biosynthesis of vindoline (B23647) in Catharanthus roseus have shed light on a related transformation. An enzyme named tabersonine (B1681870) 3-oxygenase (T3O), a cytochrome P450, has been shown to catalyze the formation of an epoxide on a tabersonine derivative. nih.govrsc.orgresearchgate.net In the absence of the subsequent enzyme in the vindoline pathway, this epoxide intermediate can spontaneously rearrange to form a product with an eburnamine-vincamine skeleton. nih.govrsc.orgresearchgate.net This finding provides strong experimental evidence for the proposed biosynthetic link between aspidosperma and eburnamine alkaloids and highlights the central role of a P450-catalyzed epoxidation in forging the eburnamine core structure. nih.govnih.gov

Although T3O itself is part of the vindoline pathway in C. roseus, it is hypothesized that an analogous P450 enzyme exists in eburnamonine-producing organisms like Vinca minor that specifically channels the biosynthesis towards the eburnamine scaffold. oup.com The characterization of this and other downstream enzymes, such as reductases or oxidases that would further modify the eburnamine skeleton to yield this compound, is an active area of research.

Genetic and Molecular Studies of Biosynthesis Gene Clusters

The genes encoding the enzymes for a specific biosynthetic pathway are often located together in the genome in what is known as a biosynthetic gene cluster (BGC). The identification and analysis of these clusters are powerful tools for understanding and engineering the production of natural products.

To date, a complete BGC specifically for this compound has not been fully characterized. However, transcriptomic and genomic studies in MIA-producing plants like Catharanthus roseus and Vinca minor are providing valuable clues. nih.govoup.com By generating comprehensive transcriptomes from different plant tissues, researchers can identify genes that are co-expressed with known MIA biosynthetic genes, pointing to their potential involvement in the pathway. nih.gov

For instance, transcriptomic analysis of V. minor has led to the identification of numerous orthologs of genes involved in the central steps of MIA biosynthesis, starting from strictosidine. nih.govoup.com While genes for the later, specific steps of vincamine (B1683053) and eburnamonine (B1221668) formation are still being sought, these "omics"-based approaches are crucial for pinpointing candidate genes. nih.gov The future discovery and functional characterization of the complete eburnamonine BGC will be a significant milestone, enabling a deeper understanding of its regulation and the potential for heterologous production of this valuable alkaloid.

Chemoenzymatic Synthesis Approaches Inspired by Biosynthesis

The understanding of the natural biosynthetic pathway to this compound, even if incomplete, has inspired the development of chemoenzymatic synthesis strategies. These approaches combine the selectivity and efficiency of enzymatic reactions with the versatility of traditional organic chemistry to create more streamlined and sustainable synthetic routes.

A key focus of chemoenzymatic approaches to this compound is the enzymatic construction of key intermediates that are challenging to produce through purely chemical means. For example, enzymes can be employed to perform highly stereoselective reactions, setting the stage for the formation of the correct enantiomer of the final product. monash.edu

Inspired by the proposed biosynthetic pathway, chemoenzymatic strategies could involve the use of enzymes like strictosidine synthase to generate the core indole alkaloid scaffold from simple precursors. mpg.de Furthermore, the discovery of the P450-catalyzed rearrangement has opened the door to using engineered cytochrome P450 enzymes to perform the key skeletal rearrangement from an aspidosperma-type precursor to the eburnamine core. rsc.org By harnessing the power of these biocatalysts, it is possible to mimic nature's synthetic strategy in a laboratory setting, potentially leading to more efficient and environmentally friendly methods for the production of this compound and its analogues. monash.edumdpi.com

Iv. Total Synthesis and Synthetic Methodology Development of Eburnamonine

Historical Overview of (-)-Eburnamonine Total Synthesis

The journey to conquer the molecular architecture of eburnamonine (B1221668) began with the pioneering work of Bartlett and Taylor in 1960, who reported the first racemic synthesis. nih.gov This was shortly followed by the efforts of Barton and Harley-Mason in 1965, and Wenkert and Wickberg in the same year, who also disclosed racemic syntheses. nih.gov These early endeavors laid the groundwork for future investigations into this complex molecule.

The focus of synthetic efforts gradually shifted towards achieving enantioselectivity, aiming to produce the naturally occurring (-)-enantiomer. This led to a wealth of creative and elegant solutions, employing various asymmetric strategies that will be detailed in the subsequent sections. The challenge of controlling the relative stereochemistry of the adjacent chiral centers at C20 and C21 has been a persistent theme throughout the history of eburnamonine synthesis. nih.govresearchgate.net

Racemic Total Synthesis Strategies and Advancements

The initial forays into the synthesis of eburnamonine were focused on constructing the racemic form of the molecule. These early strategies, while not enantioselective, were crucial in establishing viable routes to the core pentacyclic skeleton.

A common approach in racemic syntheses involves the construction of a key intermediate that can be elaborated to the final product. For instance, the synthesis reported by Herrmann and co-workers utilized a tricyclic lactam, which was prepared convergently from tryptamine (B22526) hydrochloride and 5-bromo-2-ethylvaleryl chloride. acs.org This intermediate was then transformed into (±)-eburnamonine through a sequence involving dianion formation, reaction with methyl bromoacetate, and a Bischler cyclization. acs.org

Recent advancements in racemic synthesis have continued to emerge. For example, a short synthesis of (±)-eburnamonine was reported that utilized an acid-catalyzed transformation of a cycloadduct. researchgate.net Another recent approach employed an iridium-catalyzed reductive (3+2) annulation of lactams to rapidly assemble the core structure. acs.org These newer methods often focus on improving efficiency and step economy.

| Key Racemic Synthesis Strategies | Researchers | Key Features | Reference |

| First Racemic Synthesis | Bartlett & Taylor | Pioneering work establishing a synthetic route. | nih.gov |

| Early Racemic Syntheses | Barton & Harley-Mason; Wenkert & Wickberg | Further established the feasibility of synthesizing the eburnamonine skeleton. | nih.gov |

| High-Yield Racemic Synthesis | Ghosh et al. | Achieved an excellent overall yield of 35%. | researchgate.netnih.gov |

| Convergent Racemic Synthesis | Herrmann et al. | Utilized a key tricyclic lactam intermediate. | acs.org |

| Common Intermediate Strategy | Not specified | Formal synthesis of multiple eburnane alkaloids from a single intermediate. | thieme-connect.comncl.res.in |

| Iridium-Catalyzed Annulation | Sugiyama et al. | Rapid construction of the racemic core structure. | acs.org |

Enantioselective Total Synthesis Approaches to this compound

The development of enantioselective syntheses of this compound represents a significant evolution in the field, driven by the desire to access the biologically active enantiomer in a pure form. These strategies can be broadly categorized into catalytic asymmetric protocols, the use of the chiral pool and chiral auxiliaries, and diastereoselective approaches.

A major challenge in the synthesis of this compound is the stereocontrolled formation of the adjacent chiral centers at C20 and C21. nih.govresearchgate.net Catalytic asymmetric methods have emerged as powerful tools to address this challenge.

One notable approach involves the use of a Pd-catalyzed asymmetric allylic alkylation to establish the all-carbon quaternary center at C20. nih.govscispace.comresearchgate.net This strategy, employed by Stoltz and co-workers, led to the shortest asymmetric synthesis of eburnamonine to date. nih.govscispace.com

Iridium-catalyzed asymmetric hydrogenation has also proven to be a highly effective method. An Ir/f-Binaphane-catalyzed hydrogenation/lactamization cascade was developed to construct the trans-ring-fused lactam ester scaffold with high enantio- and diastereocontrol, leading to the synthesis of (-)-20-epi-Vincamine and (-)-20-epi-Eburnamonine. nih.gov A similar Ir-catalyzed hydrogenation/lactamization cascade was utilized in the enantioselective total synthesis of (+)-vincamine, this compound, and (-)-criocerine, effectively installing the critical cis-C20/C21 relative stereochemistry. researchgate.net

More recently, a catalytic asymmetric alkynylation of 3,4-dihydro-β-carbolinium ions has been developed, providing access to chiral tetrahydro-β-carbolines which are versatile precursors for various indole (B1671886) alkaloids, including this compound. researchgate.net

The chiral pool approach, which utilizes readily available chiral starting materials, has been a cornerstone of enantioselective synthesis. L-glutamic acid has served as a versatile starting material for the synthesis of this compound. rsc.orgthieme-connect.com For instance, Ogasawara's group reported a synthesis of this compound commencing from L-glutamic acid. thieme-connect.com Similarly, L-aspartic acid has been employed in an efficient and practical total synthesis of (+)-vincamine, a related alkaloid. acs.org

L-ethyl lactate (B86563) has also been used as a chiral starting material for the enantiospecific total synthesis of (+)-eburnamonine. thieme-connect.comiisc.ac.in This synthesis featured a Johnson-Claisen rearrangement for the construction of the chiral quaternary center. thieme-connect.comresearchgate.net

Chiral auxiliaries, which temporarily impart chirality to a substrate and are later removed, have also been employed. While specific examples for this compound are less detailed in the provided context, this remains a classical and effective strategy in asymmetric synthesis.

| Chiral Pool Starting Material | Target Molecule(s) | Key Transformation(s) | Reference(s) |

| L-Glutamic Acid | This compound | Stereoselective conversion | rsc.orgthieme-connect.com |

| L-Aspartic Acid | (+)-Vincamine | Efficient total synthesis | acs.org |

| L-Ethyl Lactate | (+)-Eburnamonine | Johnson-Claisen rearrangement | thieme-connect.comiisc.ac.inresearchgate.net |

Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple chiral centers. In the context of this compound synthesis, controlling the cis C20/C21 relative stereochemistry is a significant hurdle. nih.gov

One innovative solution to this problem involves a conformation-directed cyclization. This approach, developed by Zhu and co-workers, leads to a melokhanine skeleton with the desired cis C20/C21 stereochemistry, which can then be converted to eburnamonine. nih.govresearchgate.net

Another diastereoselective approach utilizes a Johnson-Claisen rearrangement to establish the C20 all-carbon quaternary stereocenter with high diastereoselectivity. researchgate.net This was a key step in the asymmetric total synthesis of (+)-21-epi-eburnamonine. researchgate.net

The diastereoselectivity of hydrogenation reactions has also been a key focus. For example, in the synthesis by Stoltz and co-workers, a heterogeneous hydrogenation in DMF followed by the addition of DBU promoted a diastereoselective hydrogenation and lactamization in one pot. nih.gov

Key Synthetic Transformations and Methodologies

The synthesis of this compound has been a fertile ground for the application and development of a wide array of synthetic transformations. Some of the most frequently employed and pivotal reactions include:

Pictet-Spengler Reaction: This acid-mediated cyclization is a classic and powerful method for constructing the tetracyclic indole core of eburnamonine. researchgate.netthieme-connect.comresearchgate.net

Bischler-Napieralski Reaction: This reaction is often used to form the iminium ion precursor for the final cyclization to the pentacyclic skeleton. nih.govacs.orgresearchgate.net

Johnson-Claisen Rearrangement: This rearrangement has been instrumental in establishing the crucial all-carbon quaternary stereocenter at C20. thieme-connect.comiisc.ac.inresearchgate.netresearchgate.net

Ring-Closing Metathesis (RCM): RCM has been utilized to assemble the pentacyclic core of the molecule. thieme-connect.comiisc.ac.in

Catalytic Asymmetric Hydrogenation: As discussed earlier, this has been a key strategy for the stereoselective reduction of imines or alkenes to establish the desired stereochemistry. researchgate.netnih.gov

Palladium-Catalyzed Asymmetric Allylic Alkylation: This powerful C-C bond-forming reaction has been used to create the C20 quaternary center with high enantioselectivity. nih.govscispace.comresearchgate.net

Photocatalytic Radical Cascade Reaction: A more recent innovation, this method has been used to assemble the tetracyclic ABCD ring system. researchgate.net

The diverse range of methodologies employed in the total synthesis of this compound underscores the ingenuity and adaptability of synthetic organic chemists in tackling complex molecular targets.

Conformation-Directed Cyclization Processes

A significant challenge in the synthesis of eburnane-type alkaloids is the stereoselective construction of the C20/C21 cis relationship. To address this, a unified and diastereoselective synthesis of several eburnane alkaloids, including (±)-eburnamonine, has been developed based on a conformation-directed cyclization strategy. researchgate.netresearchgate.net This approach provides a solution to control the relative stereochemistry of the C/D ring junction. researchgate.net

The synthesis commences with an α-iminol rearrangement, which transforms a 3-hydroxyindolenine into a spiroindolin-3-one. researchgate.netresearchgate.net This is followed by a highly diastereoselective conformation-directed cyclization that forges the melokhanine skeleton with the desired cis stereochemistry at C20 and C21. researchgate.netresearchgate.net The final key step involves either an aza-pinacol or an unprecedented α-aminoketone rearrangement, which converts the spiroindolinone back to the indole skeleton, ultimately yielding (±)-eburnamonine. researchgate.netresearchgate.net A divergent approach from key intermediates allows for the synthesis of four different eburnane alkaloids. thieme-connect.com

| Key Transformation | Description | Significance |

| α-Iminol Rearrangement | Converts a 3-hydroxyindolenine to a spiroindolin-3-one. | Sets the stage for the key cyclization. |

| Conformation-Directed Cyclization | Diastereoselectively forms the melokhanine skeleton. | Establishes the crucial cis-C20/C21 stereochemistry. researchgate.netresearchgate.net |

| Aza-Pinacol/α-Aminoketone Rearrangement | Converts the spiroindolinone intermediate back to the indole skeleton. | Completes the synthesis of the eburnane core. researchgate.netresearchgate.net |

Photocatalytic Radical Cascade Reactions

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, and its application in a radical cascade reaction has been pivotal in an asymmetric total synthesis of (+)-21-epi-eburnamonine. nih.govkib.ac.cnresearchgate.netthieme-connect.comrhhz.net This strategy features an intra-/intramolecular radical cascade reaction to assemble the tetracyclic ABCD ring system of the molecule. nih.govkib.ac.cnresearchgate.netrhhz.net

The key step involves the generation of a nitrogen-centered radical from a suitable precursor under photocatalytic conditions. thieme-connect.comaablocks.com This initiates a cascade of cyclizations to furnish a tetracyclic intermediate. thieme-connect.com This methodology has proven to be a unified approach for the collective synthesis of a variety of monoterpenoid indole alkaloids. rhhz.netaablocks.com

| Reaction Type | Key Features | Outcome |

| Visible-Light Photocatalytic Radical Cascade | Intra-/intramolecular cyclizations. | Assembly of the tetracyclic ABCD ring system. nih.govkib.ac.cnresearchgate.netrhhz.net |

| Nitrogen-Centered Radical | Initiates the cascade reaction. | Efficient construction of complex molecular architectures. thieme-connect.comaablocks.com |

Johnson-Claisen Rearrangement Strategies

The Johnson-Claisen rearrangement is a powerful and reliable method for the stereoselective formation of carbon-carbon bonds and has been instrumental in the synthesis of this compound for establishing the C20 all-carbon quaternary stereocenter. nih.govkib.ac.cnresearchgate.netthieme-connect.comfao.orgbioinfopublication.org This scispace.comscispace.com-sigmatropic rearrangement of an allylic alcohol provides a direct route to a γ,δ-unsaturated ester with the creation of a new stereocenter. bioinfopublication.org

In the enantiospecific total synthesis of (+)-eburnamonine, the Johnson-Claisen rearrangement of a chiral allyl alcohol, derived from L-ethyl lactate, was a key step in installing the required quaternary center. thieme-connect.comfao.org This strategy has also been a highly diastereoselective key step in the asymmetric total synthesis of (+)-21-epi-eburnamonine. nih.govkib.ac.cnresearchgate.net

| Starting Material | Key Rearrangement | Product Feature | Application |

| Chiral Allyl Alcohol | Johnson-Claisen Rearrangement | γ,δ-Unsaturated Ester | Installation of the C20 quaternary stereocenter. nih.govkib.ac.cnresearchgate.netthieme-connect.comfao.orgbioinfopublication.org |

| L-Ethyl Lactate Derivative | Enantiospecific Johnson-Claisen Rearrangement | Chiral γ,δ-Unsaturated Ester | Enantiospecific total synthesis of (+)-eburnamonine. thieme-connect.comfao.org |

Bischler-Napieralski/Hydrogenation Approaches

A classic strategy in indole alkaloid synthesis, the Bischler-Napieralski reaction followed by hydrogenation, has been effectively utilized in the synthesis of this compound. researchgate.netscispace.comresearchgate.netnih.govnih.govdntb.gov.ua This approach is featured in a convergent synthesis where an eburnamonine-derived fragment is prepared using this two-step process. researchgate.netscispace.comresearchgate.netnih.govnih.govdntb.gov.ua

The synthesis begins with an enantioenriched lactam building block. scispace.comresearchgate.netnih.gov A Bischler-Napieralski cyclization of a suitable tryptamine derivative leads to an iminium ion intermediate, which is then subjected to hydrogenation. scispace.comnih.gov After optimization, a one-pot diastereoselective hydrogenation and lactamization completed the synthesis of eburnamonine in just five steps from the lactam intermediate. scispace.comnih.gov

| Step | Reaction | Intermediate/Product | Key Advantage |

| 1 | Bischler-Napieralski Cyclization | Iminium Perchlorate | Forms the C/D ring system. scispace.comnih.gov |

| 2 | Heterogeneous Hydrogenation/Lactamization | This compound | Diastereoselective and occurs in one pot. scispace.comnih.gov |

Peterson Olefination in Eburnamonine Synthesis

The Peterson olefination provides a versatile method for the formation of alkenes and has been applied in a modified form as a key step in the synthesis of 15-methylene-eburnamonine from (+)-vincamine. nih.govresearchgate.net This reaction was crucial for creating the requisite exocyclic enone in the presence of significant steric hindrance. nih.govresearchgate.net

The synthetic strategy involved the facile release of trifluoroacetate (B77799) to drive the olefination, demonstrating the utility of this reaction for constructing sterically encumbered alkenes within complex molecular frameworks. nih.govresearchgate.net This modification imparted potent anticancer activity to the resulting compound. nih.gov

| Reaction | Substrate | Key Feature | Product |

| Modified Peterson Olefination | Sterically hindered ketone | Facile release of trifluoroacetate | Exocyclic enone |

| Application | Starting Material | Overall Conversion | Significance |

| Synthesis of 15-methylene-eburnamonine | (+)-Vincamine | 40% | Introduction of a reactive enone moiety. nih.gov |

Ir-Catalyzed Asymmetric Imine Hydrogenation/Lactamization Cascade

A highly stereoselective iridium-catalyzed asymmetric hydrogenation/lactamization cascade has been developed for the concise total synthesis of (-)-20-epi-vincamine and (-)-20-epi-eburnamonine. nih.govacs.orgnih.govx-mol.comresearchgate.net This powerful methodology addresses the significant challenge of stereocontrolled assembly of the adjacent C20/C21 chiral centers. nih.gov

The cascade reaction, utilizing an Ir/f-Binaphane catalyst, leads to the formation of the privileged trans-(20R, 21S) lactam ester scaffold with high levels of both enantio- and diastereocontrol. nih.gov This strategy has also been applied to the enantioselective total synthesis of other eburnamine-vincamine alkaloids, highlighting its utility in constructing the cis-C20/C21 relative stereochemistry in one pot. researchgate.net

| Catalyst System | Key Transformation | Stereochemical Outcome | Application |

| Ir/f-Binaphane | Asymmetric Imine Hydrogenation/Lactamization Cascade | High enantio- and diastereocontrol (trans-selectivity). nih.gov | Total synthesis of (-)-20-epi-eburnamonine. nih.gov |

| Iridium Complex | Asymmetric Hydrogenation/Lactamization Cascade | Installation of cis-C20/C21 relative stereochemistry. researchgate.net | Unified total synthesis of eburnamine-vincamine alkaloids. researchgate.net |

Rhodium-Catalyzed Intramolecular C-H Insertion

Rhodium-catalyzed intramolecular C-H insertion reactions represent a powerful strategy for the construction of cyclic systems. rsc.orgorganic-chemistry.orgnih.gov An approach toward the total synthesis of this compound has utilized a rhodium(II)-catalyzed intramolecular tertiary C-H insertion of a diazoacetate as a key step. collectionscanada.gc.caund.edu This reaction facilitates the formation of a γ-butyrolactone, which serves as a key intermediate in the synthetic sequence. und.edu The dirhodium-induced intramolecular C-H insertion of diazo carbonyl compounds is a well-established method for forming five-membered rings. und.edu

| Reaction Type | Catalyst | Key Intermediate | Application |

| Intramolecular Tertiary C-H Insertion | Rhodium(II) acetate | γ-Butyrolactone | Synthesis of a key intermediate for this compound. und.edu |

| Diazoacetate Cyclization | Rhodium(II) catalyst | 4,4-Disubstituted γ-lactone | Construction of chiral quaternary carbon centers. collectionscanada.gc.ca |

Alkene Cyanoamidation Reactions

A significant advancement in the synthesis of the eburnamonine scaffold involves the use of asymmetric alkene cyanoamidation. Researchers have successfully developed a total synthesis of (+)-eburnamonine that establishes the critical all-carbon quaternary stereocenter using this method. acs.orgnih.gov This strategy is notable for its efficiency and novel application of C-CN bond activation in a complex natural product synthesis. umich.edu

The key reaction is an intramolecular alkene cyanoamidation that is promoted by a co-catalyst system. This system consists of a palladium catalyst, a phosphoramidite (B1245037) ligand, and a Lewis acid. nih.gov The catalyst facilitates the activation of a C-CN bond within a cyanoformamide (B1595522) precursor, which then undergoes an intramolecular cyclization with a tethered alkene. acs.org This approach has been shown to effectively construct the challenging quaternary center with high enantioselectivity. umich.edu

Ring-Closing Metathesis in Related Alkaloid Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in the synthesis of complex alkaloids, including those related to the eburnane family. While not always applied directly in every eburnamonine synthesis, its utility in constructing key heterocyclic rings of related structures underscores its importance in the field.

For instance, in the synthesis of the eburnane indole alkaloid (-)-terengganensine A, RCM was a crucial step. aablocks.com The synthesis involved the creation of a diallyl intermediate which, when treated with Grubbs' II catalyst, underwent RCM to deliver a key cyclic precursor in an 82% yield, paving the way for the completion of the natural product. aablocks.com

Another total synthesis of (+)-eburnamonine utilized RCM to assemble the pentacyclic core of the molecule. researchgate.net This highlights the reaction's capacity to forge complex, sterically hindered ring systems efficiently. The strategy often involves creating a diene precursor that can be cyclized via RCM to form a foundational part of the alkaloid's skeleton. researchgate.netacs.org The application of RCM is also seen in the synthesis of various other alkaloid families, where it is used to construct piperidine (B6355638) or other nitrogen-containing rings, demonstrating its broad applicability in natural product synthesis. rsc.org

Semi-synthesis of this compound from Natural Precursors (e.g., Vincamine (B1683053), Tabersonine)

The accessibility of related natural alkaloids has prompted the development of efficient semi-synthetic routes to this compound.

From Vincamine: (+)-Vincamine, another member of the eburnamine-vincamine alkaloid family, serves as a direct and readily available precursor for the semi-synthesis of eburnamonine. nih.gov An efficient one-pot, two-step procedure has been developed and optimized for this conversion. The process begins with the reduction of (+)-vincamine using sodium borohydride (B1222165) (NaBH₄) and boron trifluoride etherate (BF₃·OEt₂) at 0 °C. The resulting intermediate is then treated in the same pot with a mixture of aqueous hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH) to effect an oxidative rearrangement, yielding eburnamonine. nih.gov This method is particularly valuable for producing gram quantities of eburnamonine for further derivatization and biological studies. nih.gov

From Tabersonine (B1681870): Tabersonine, an indole alkaloid extracted from the seeds of Voacanga africana, provides a viable starting point for the semi-synthesis of this compound, typically via a (+)-vincamine intermediate. researchgate.netresearchgate.net An industrialized semi-synthesis process has been reported that converts tabersonine to high-purity vincamine. google.com The key steps in this process include:

Catalytic Hydrogenation: The tabersonine salt is reduced, for example using Raney Nickel as a catalyst, to saturate a double bond within the skeleton. google.com

Peroxidation: The hydrogenated intermediate is then oxidized.

Rearrangement: The oxidized product undergoes a rearrangement to form the pentacyclic scaffold of vincamine. google.com

This semi-synthetic route from tabersonine to vincamine has been reported with a total yield of 55.3%. google.com The resulting vincamine can then be converted to this compound using the methods described above. This multi-step semi-synthesis leverages a renewable natural resource to access the synthetically challenging eburnane core. google.comunimi.it

Challenges and Future Directions in Synthetic Accessibility and Optimization of Yields

Future directions in the synthesis of this compound and related alkaloids are focused on overcoming these challenges through innovation in synthetic methodology.

Novel Catalytic Methods: The development of new catalytic reactions, such as the asymmetric alkene cyanoamidation, provides a pathway to more efficient and enantioselective syntheses. acs.orgumich.edu The exploration of photoredox catalysis and other modern synthetic techniques also holds promise for forging the complex eburnane skeleton through new, more direct bond disconnections. aablocks.com

Reaction Optimization: There is a growing emphasis on optimizing reaction conditions to maximize yields and minimize waste. The use of advanced tools like Bayesian reaction optimization, which employs machine learning algorithms to predict optimal reaction parameters, represents a powerful future strategy. ucla.edu This data-driven approach could significantly accelerate the development of robust and high-yielding synthetic steps.

Flow Chemistry: The implementation of continuous flow chemistry could offer advantages in terms of safety, scalability, and purification for the synthesis of eburnamonine and its precursors.

Chemoenzymatic Synthesis: Integrating biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity, could provide elegant solutions to difficult stereochemical challenges, potentially shortening synthetic routes. rsc.org

Continued innovation in these areas will be crucial for improving the synthetic accessibility of this compound, enabling further investigation into its properties and applications.

V. Synthetic Analogues and Derivatives of Eburnamonine

Synthetic Strategies for Eburnamonine (B1221668) Analogues (e.g., Hydroxylation, Trifluoromethylation, Nitration)

A variety of synthetic strategies have been employed to create analogues of eburnamonine. These include hydroxylation, trifluoromethylation, and nitration, although detailed biological evaluations of many of these derivatives have not been extensively reported. researchgate.netresearchgate.net

Hydroxylation: The introduction of hydroxyl groups can increase the polarity of the molecule, potentially improving its solubility and altering its binding interactions with target proteins.

Trifluoromethylation: The incorporation of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry. beilstein-journals.org This group can enhance metabolic stability, increase lipophilicity, and improve binding affinity due to its strong electron-withdrawing nature. beilstein-journals.org Electrophilic trifluoromethylating reagents are often used to introduce this functional group. beilstein-journals.org

Nitration: The addition of a nitro group can also significantly modify the electronic properties of the eburnamonine scaffold.

These modifications are typically achieved through multi-step synthetic sequences, often starting from commercially available precursors or key intermediates in the total synthesis of eburnamonine.

Synthesis of Key Functionalized Analogues (e.g., 15-methylene-eburnamonine)

One of the most notable functionalized analogues of (-)-eburnamonine is 15-methylene-eburnamonine. This derivative was synthesized from (+)-vincamine and is characterized by the presence of an exocyclic enone group. researchgate.netnih.gov This structural modification was intentionally designed to impart cytotoxic properties, similar to other enone-bearing natural products. researchgate.net

The synthesis of 15-methylene-eburnamonine involved a modified Peterson olefination as a key step, which successfully created the enone functionality despite significant steric hindrance. researchgate.netnih.gov This selective modification resulted in a compound with potent anticancer activity. nih.gov

Stereoisomeric and Enantiomeric Analogues Synthesis (e.g., epi-Eburnamonine)

The stereochemistry of the eburnane scaffold is critical for its biological activity. The synthesis of stereoisomeric and enantiomeric analogues, such as epi-eburnamonine, has been a significant area of research. These efforts allow for the investigation of the specific roles of different chiral centers in the molecule's interaction with biological targets.

The asymmetric synthesis of both this compound and (+)-epi-eburnamonine has been achieved from a common chiral precursor, (4S)-4-ethyl-4-[2-(hydroxycarbonyl)ethyl]-2-butyrolactone. nih.gov This approach allows for the controlled generation of different stereoisomers. Another strategy involves a palladium-catalyzed asymmetric allylic alkylation to create an enantioenriched lactam building block, which can then be used to synthesize different eburnamonine-derived fragments. researchgate.net

Access to all four stereoisomers of eburnamonine has been made possible through synthetic routes utilizing chiral catalysts, such as (S)-(CF3)3-t-BuPHOX. nih.gov These methods provide a powerful tool for exploring the structure-activity relationships of the eburnane alkaloids.

Rational Design of Derivatives for Research Purposes

The rational design of eburnamonine derivatives is a key strategy for developing new research tools and potential therapeutic agents. This approach involves the targeted modification of the eburnamonine structure to probe specific biological processes or to enhance a particular activity.

For example, derivatives can be designed to incorporate fluorescent tags or radioactive isotopes for use in imaging studies or binding assays. Other modifications might aim to improve the selectivity of the compound for a particular receptor subtype or to investigate the mechanism of action.

Computer-aided drug design, including molecular modeling and docking studies, plays an increasingly important role in the rational design of new eburnamonine analogues. google.commdpi.com These computational methods allow for the prediction of how different structural modifications will affect the binding of the molecule to its target, thereby guiding the synthetic efforts towards the most promising candidates. google.com

Vi. Structure Activity Relationship Sar Studies and Molecular Design

Empirical SAR Analysis of (-)-Eburnamonine and its Analogues

Empirical structure-activity relationship (SAR) studies involve the systematic modification of a lead compound's chemical structure and the subsequent evaluation of the biological activity of the resulting analogues. This approach provides valuable insights into the pharmacophore—the essential structural features required for biological activity.

A significant breakthrough in the SAR of eburnamonine (B1221668) was the discovery that introducing an exocyclic enone moiety at the C15 position of the eburnamonine scaffold imparts potent anticancer activity. The synthesis of 15-methylene-(-)-eburnamonine and its subsequent biological evaluation revealed that this structural modification confers cytotoxicity against various cancer cell lines. This finding highlights the critical role of the α,β-unsaturated carbonyl group in the observed anticancer effects, likely through a Michael addition reaction with biological nucleophiles such as thiols in proteins.

To further define the importance of this enone functionality, the α,β-double bond was reduced to yield the corresponding saturated analogue. The reduction of this feature was instrumental in confirming that the unsaturation is a key determinant of the cytotoxic activity. These findings underscore the importance of specific structural modifications in transforming the biological activity profile of the natural product.

The following table summarizes the key structural modifications and their impact on the biological activity of this compound analogues.

| Compound | Structural Modification | Biological Activity |

| This compound | Parent compound | Cerebrovascular effects |

| 15-Methylene-(-)-eburnamonine | Introduction of an exocyclic enone at C15 | Potent anticancer activity |

| C15-saturated analogue | Reduction of the C15-methylene group | Reduced or abolished anticancer activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound analogues are not extensively reported in the public domain, the principles of QSAR can be readily applied to this class of compounds to guide the design of new derivatives with enhanced activity.

A typical QSAR study on eburnamonine analogues would involve the following steps:

Data Set Compilation: A series of eburnamonine derivatives with experimentally determined biological activities (e.g., IC50 values for anticancer activity) would be collected.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

The resulting QSAR model could then be used to predict the biological activity of virtual or newly synthesized eburnamonine derivatives, thereby prioritizing the most promising candidates for further investigation and reducing the need for extensive and costly experimental screening.

Computational Chemistry and In Silico Approaches in SAR

In recent years, computational chemistry and in silico methods have become indispensable tools in drug discovery and development. These approaches provide detailed insights into the molecular interactions that govern biological activity and enable the rational design of new therapeutic agents.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific protein target. This technique can elucidate the binding mode of this compound and its analogues at a molecular level, providing a rationale for their observed biological activities.

For instance, molecular docking studies of eburnamonine have been performed to explore its interaction with various protein targets. A study investigating natural product inhibitors of human α-amylase, an enzyme involved in carbohydrate metabolism, docked eburnamonine into the active site of the enzyme. The results of such simulations can reveal key protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. These insights can then be used to design modifications to the eburnamonine scaffold that enhance these interactions and, consequently, the inhibitory potency.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed based on known active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that fit the model—a process known as virtual screening. d-nb.infougm.ac.id

For this compound, a pharmacophore model could be generated based on the structure of its highly active analogues, such as the 15-methylene derivative. This model would capture the key structural features responsible for its anticancer activity. Subsequent virtual screening of compound libraries could lead to the identification of new, structurally diverse compounds that possess the desired pharmacophoric features and are therefore likely to exhibit similar biological activity. nih.govnih.gov

Chemical space exploration aims to investigate the vast number of possible molecules to identify novel structures with desired properties. nih.gov Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a different one while maintaining the essential pharmacophoric features. nih.gov This approach is particularly useful for discovering new chemical series with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property.

Applying these strategies to this compound could lead to the discovery of entirely new classes of compounds with similar or improved biological activities. By analyzing the chemical space around the eburnamonine scaffold and employing scaffold hopping techniques, it may be possible to design novel molecules that retain the key binding interactions of the parent compound but possess a different and potentially more advantageous core structure.

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of large and complex datasets to identify patterns and make predictions. digitellinc.comnih.govmdpi.com In the context of SAR, AI and ML algorithms can be trained on datasets of chemical structures and their corresponding biological activities to build predictive models. mdpi.comgu.se

These models can then be used to:

Predict the activity of new, untested compounds. mdpi.comnih.gov

Identify the most important molecular features that contribute to activity. digitellinc.com

Generate novel molecular structures with desired properties through de novo design algorithms.

For this compound, even with a limited number of known active analogues, ML models could be developed to predict the anticancer activity of new derivatives. These models can learn the complex relationships between structural features and biological activity, providing valuable guidance for the design of the next generation of eburnamonine-based therapeutic agents. digitellinc.comnih.gov

Targeted Structural Modifications based on SAR Insights

Insights gleaned from structure-activity relationship (SAR) studies have paved the way for targeted structural modifications of the this compound scaffold. These alterations are strategically designed to probe the pharmacophore, enhance biological activity, and introduce novel therapeutic properties.

A significant modification involves the introduction of an exocyclic enone into the this compound structure, resulting in 15-methylene-eburnamonine. nih.gov This selective alteration was found to bestow potent anticancer activity upon the molecule. The rationale behind this modification is that the newly introduced α,β-unsaturated carbonyl group can act as a Michael acceptor, enabling it to react with nucleophilic species such as biological thiols. This chemical reactivity is believed to be a key factor in its cytotoxic effects against various cancer cell lines. nih.gov

Beyond this, other analogues of eburnamonine have been synthesized to explore the SAR landscape, including derivatives modified through hydroxylation, trifluoromethylation, and nitration. researchgate.net Additionally, amide derivatives at the C11-position have been synthesized and investigated for their potential as protective agents against brain edema. These targeted modifications, guided by SAR principles, highlight the versatility of the this compound core in developing new therapeutic agents with diverse pharmacological profiles.

Table 1: SAR Insights from Targeted Modifications of this compound

| Compound | Structural Modification | Observed Biological Activity / SAR Insight | Source(s) |

| This compound | Parent Compound | Vasodilator and neuroprotective activities. | nih.gov |

| 15-Methylene-eburnamonine | Introduction of an exocyclic double bond at C15, creating an α,β-unsaturated carbonyl (enone). | Imparts potent anticancer (cytotoxic) activity. The enone acts as a Michael acceptor. | nih.gov |

| 15-Methyl-eburnamonine (Reduced Analogue) | Reduction of the C15-methylene double bond. | Loss of the α,β-unsaturation leads to a decrease in cytotoxic activity, confirming the importance of the enone moiety for this effect. | nih.gov |

| C11-Amide Derivatives | Synthesis of various amides at the C11 position. | Investigated as potential protective agents against tin-induced brain edema. | nih.gov |

Vii. Molecular and Cellular Mechanisms of Action Pre Clinical in Vitro and in Silico

Investigation of Molecular Targets and Ligand Binding Characteristics

Interaction with Muscarinic Receptors

(-)-Eburnamonine, also known as vinburnine (B1683052), has been identified as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs). researchgate.netnih.govmedchemexpress.com Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site used by the endogenous ligand, acetylcholine, and can either enhance or diminish the receptor's affinity for its agonist. nih.gov

Studies using Chinese Hamster Ovary (CHO) cells stably transfected with human M1-M4 muscarinic receptor subtype genes have shown that this compound can enhance the affinity of these receptors for various agonists. researchgate.netnih.gov Specifically, it was found to augment the affinity for acetylcholine at the M2 and M4 receptor subtypes. researchgate.netnih.gov Furthermore, on M2 receptors, this compound demonstrated positive cooperativity with a range of agonists including carbachol, bethanechol, furmethide, methylfurmethide, pentylthio-TZTP, pilocarpine (B147212), oxotremorine, and oxotremorine-M. researchgate.netnih.gov A similar positive interaction was observed with pilocarpine on M4 receptors. researchgate.netnih.gov The most significant increases in affinity were seen with pilocarpine and oxotremorine-M on M2 receptors, showing 25-fold and 7-fold increases, respectively. nih.gov

In experiments on rat heart atria, which are rich in cardiac muscarinic receptors (predominantly M2), l-eburnamonine was found to allosterically increase the binding of the antagonist [3H]N-methylscopolamine. nih.gov This effect was characterized by a cooperativity coefficient (α) of 0.35, indicating a strong allosteric action. nih.gov However, the affinity of l-eburnamonine for these cardiac receptors was lower than that of other allosteric modulators like alcuronium (B1664504) and strychnine. nih.gov

The interaction of vinburnine with muscarinic receptors has also been characterized by its ability to decelerate the binding of [3H]N-methylscopolamine to M1-M4 receptors in CHO cells, with EC50 values of 29.5, 4.1, 9.5, and 15.0 μM for M1, M2, M3, and M4 receptors, respectively. medchemexpress.com This discovery of allosteric modulation presents a potential new avenue for achieving subtype-specific enhancement of cholinergic neurotransmission. nih.gov

Table 1: Effect of this compound on Agonist Affinity at Muscarinic Receptor Subtypes

| Receptor Subtype | Agonist | Effect of this compound | Fold Increase in Affinity |

|---|---|---|---|

| M1 | Acetylcholine | No significant enhancement | N/A |

| M2 | Acetylcholine | Enhanced affinity | Not specified |

| M2 | Carbachol | Enhanced affinity | Not specified |

| M2 | Bethanechol | Enhanced affinity | Not specified |

| M2 | Furmethide | Enhanced affinity | Not specified |

| M2 | Methylfurmethide | Enhanced affinity | Not specified |

| M2 | Pentylthio-TZTP | Enhanced affinity | Not specified |

| M2 | Pilocarpine | Enhanced affinity | 25 |

| M2 | Oxotremorine | Enhanced affinity | Not specified |

| M2 | Oxotremorine-M | Enhanced affinity | 7 |

| M3 | Acetylcholine | No significant enhancement | N/A |

| M4 | Acetylcholine | Enhanced affinity | Not specified |

| M4 | Pilocarpine | Enhanced affinity | Not specified |

Data sourced from studies on CHO cells expressing human muscarinic receptors. researchgate.netnih.gov

Inhibition of Specific Enzymes (e.g., isomerase-perdeuterated E65Q-TIM protein)

In silico molecular docking studies have explored the potential of this compound to interact with and inhibit certain enzymes. mdpi.comsciforum.nettjpps.org One such target is the isomerase-perdeuterated E65Q-TIM protein (Triosephosphate Isomerase), a key enzyme in the glycolysis pathway. mdpi.comresearchgate.net This enzyme is crucial for cellular energy metabolism. researchgate.net

Docking studies predicted that this compound can bind to the isomerase-perdeuterated E65Q-TIM protein with significant protein-ligand interactions. mdpi.comsciforum.nettjpps.org The calculated binding energy (E) for this interaction was -8.03 kcal/mol, with a predicted inhibition constant (Ki) of 1.30 µM. mdpi.comsciforum.nettjpps.org These findings suggest that this compound could potentially act as an inhibitor of this enzyme. mdpi.comsciforum.nettjpps.org The study highlighted that the docked ligands, including this compound, could bind more efficiently to the target protein than the co-crystallized ligand, phosphoglycolohydroxamate. mdpi.comtjpps.org The inhibition of this enzyme in cancer stem cells (CSCs) by phytotoxic alkaloids like this compound is being investigated to understand their anticancer mechanisms. mdpi.comtjpps.org

Table 2: Predicted Binding Characteristics of this compound with Isomerase-Perdeuterated E65Q-TIM Protein

| Parameter | Value |

|---|---|

| Binding Energy (E) | -8.03 kcal/mol |

| Inhibition Constant (Ki) | 1.30 µM |

Data from in silico molecular docking studies. mdpi.comsciforum.nettjpps.org

Reactivity with Biological Nucleophiles (e.g., thiols)

Research into synthetic derivatives of this compound has shed light on its potential reactivity with biological nucleophiles, particularly thiols (sulfhydryl groups). researchgate.netnih.govresearchgate.net While this compound itself is not highlighted for this reactivity, a selective modification of its structure to include an exocyclic enone creates a derivative, 15-methylene-eburnamonine, which exhibits chemical reactivity towards nucleophilic thiols. researchgate.netnih.govresearchgate.net

This reactivity was characterized and measured using quantitative NMR. researchgate.netnih.govresearchgate.net Thiol groups are present in proteins within the amino acid cysteine and are crucial for various biological functions. thermofisher.com The ability of the modified eburnamonine (B1221668) to react with these thiols suggests a potential mechanism of covalent modification of target proteins, which could underlie its observed biological activities, such as potent anticancer effects. researchgate.netnih.gov

Cellular Pathway Analysis and Signal Transduction Modulation

The molecular interactions of this compound, particularly its allosteric modulation of muscarinic receptors, suggest its involvement in modulating intracellular signal transduction pathways. researchgate.netnih.govnih.gov Muscarinic receptors are G-protein-coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular events. mdpi.comyoutube.com

The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C, which in turn mobilizes intracellular calcium and activates protein kinase C. mdpi.com The M2 and M4 subtypes, where this compound shows positive allosteric effects, preferentially couple to Gi/o proteins. mdpi.com Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and subsequent downstream effects on protein kinase A (PKA). mdpi.comyoutube.com

By enhancing agonist affinity at M2 and M4 receptors, this compound can potentiate the signaling through these Gi/o-coupled pathways. researchgate.netnih.gov This modulation can influence a variety of cellular processes, including neuronal excitability and neurotransmitter release. Furthermore, the inhibition of enzymes like triosephosphate isomerase could impact fundamental cellular pathways such as glycolysis, affecting cellular energy and metabolism. mdpi.comresearchgate.net A derivative, (-)-15-methylene-eburnamonine, has been shown to exert cytotoxic effects mediated via oxidative stress pathways. nih.gov

In Vitro Efficacy Models and Biochemical Assay Development

The evaluation of this compound and its derivatives relies on a variety of in vitro models and biochemical assays to characterize their activity. nih.govresearchgate.netlek.com These models are essential for understanding the compound's mechanism of action before any potential clinical application. nyscc.orguhnresearch.ca

For assessing the interaction with muscarinic receptors, competitive binding assays are commonly employed. researchgate.netnih.govnih.gov These assays typically use radiolabeled ligands, such as [3H]N-methylscopolamine, to compete with the test compound for binding to receptors expressed in cell lines like CHO cells. researchgate.netnih.govnih.gov Changes in the binding affinity of the radioligand in the presence of this compound allow for the calculation of its allosteric modulatory effects. researchgate.netnih.gov

To investigate metabolic stability, in vitro systems using liver microsomes or hepatocytes are utilized. researchgate.net The rate of disappearance of the compound over time provides a measure of its intrinsic clearance. researchgate.net Furthermore, ATPase activity assays with membrane transporters like P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP) are used to determine if the compound is a substrate or inhibitor of these important drug efflux pumps. researchgate.net

For evaluating potential anticancer effects, cell viability assays are performed on various cancer cell lines. nih.gov For example, a derivative of this compound was tested against acute and chronic lymphocytic leukemias (ALL and CLL) and acute myelogenous leukemia (AML) cells in vitro. nih.gov These assays measure cell death or inhibition of proliferation after treatment with the compound. nih.gov

Studies on Neuroprotective Mechanisms in Cellular Models

The neuroprotective effects of vinca (B1221190) alkaloids, including eburnamonine, have been a subject of investigation. researchgate.netresearchgate.net While direct cellular model studies for this compound's neuroprotection are not extensively detailed in the provided search results, the known mechanisms of related compounds and its own molecular activities provide a basis for its potential neuroprotective actions.

One proposed mechanism is the enhancement of cerebral blood flow and metabolism. nih.govnih.gov In vivo studies that have relevance to cellular mechanisms showed that l-eburnamonine increased cerebral consumption of [14C]-deoxyglucose and stimulated glycolysis in red blood cells, which would improve oxygen delivery and energy status in the brain. nih.gov These effects could counteract the metabolic insufficiency seen in hypoxic or ischemic conditions. nih.gov

Furthermore, the modulation of muscarinic receptors, which are widely distributed in the central nervous system, plays a role in cognitive function and neuronal survival. By potentiating cholinergic signaling, this compound could contribute to neuroprotection. The antioxidant and anti-apoptotic effects observed with the parent compound vincamine (B1683053) also suggest potential mechanisms that could be shared by or conferred by this compound. researchgate.netnih.gov A derivative of eburnamonine, vinpocetine, is known for its neuroprotective effects, which include blocking sodium channels and inhibiting neuronal transmembrane Ca2+ influx, suggesting that eburnamonine derivatives can have significant neuroprotective activity. researchgate.netnih.gov

Anti-Inflammatory Mechanisms in Cellular Research

While this compound belongs to a class of alkaloids known for various biological activities, direct research into its specific anti-inflammatory mechanisms at a cellular level is less extensive than for its derivatives. Much of the understanding of anti-inflammatory action in this structural family comes from studies on related compounds, particularly Vinpocetine.

Vinpocetine, a derivative of the related alkaloid Vincamine, has been identified as an anti-inflammatory agent that functions by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net This inhibition is achieved through the direct targeting of IκB kinase (IKK), a key component in the NF-κB activation cascade. researchgate.net In various cell types, including vascular smooth muscle cells, endothelial cells, and macrophages, Vinpocetine was shown to inhibit TNF-α-induced NF-κB activation and the subsequent expression of pro-inflammatory molecules. researchgate.net Similarly, Vincamine has demonstrated protective effects against inflammation and oxidative stress by modulating the Nrf2/NF-κB signaling cascade. nih.gov Although these findings relate to derivatives and parent compounds, they suggest that the eburnamenine (B1235447) scaffold may have the potential to interact with key inflammatory pathways like NF-κB.

Anti-Cancer Mechanisms in Cellular Research

Pre-clinical cellular research indicates that this compound itself possesses limited direct cytotoxic activity against cancer cells. However, a synthetic derivative, 15-methylene-eburnamonine, demonstrates potent anti-cancer effects. researchgate.netnih.gov The incorporation of an α-methylene group to create an α,β-unsaturated carbonyl (enone) structure in 15-methylene-eburnamonine is critical for this acquired cytotoxicity. nih.gov